(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a compound that belongs to the class of amino acids modified with a pyrazine moiety. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The molecular formula of this compound is , with a molecular weight of approximately 207.23 g/mol .
The synthesis of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid typically involves multi-step organic reactions. A common method includes:
The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The structure of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid features a central acetic acid moiety connected to a pyrazin-2-ylmethyl group, which is further substituted with a cyclopropyl group. The spatial arrangement allows for potential interactions with biological targets.
(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid may participate in various chemical reactions typical for amino acids and their derivatives:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize intermediates or transition states during the reaction process .
The mechanism of action for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid in biological systems is not fully elucidated but can be inferred based on its structural features:
Preliminary studies suggest that similar compounds exhibit activity against certain cancer cell lines and inflammatory pathways, highlighting the therapeutic potential of this class of compounds .
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide insights into these properties .
(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid has potential applications in various scientific fields:
The ongoing research into this compound emphasizes its importance in developing new therapeutic strategies and understanding biochemical mechanisms .
The cyclopropyl group in (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is typically installed via metal-catalyzed cyclopropanation of alkenes using diazo compounds. Diastereoselective methods employ aryl diazo compounds generated in situ from tosylhydrazone salts, reacting with dehydroamino acid precursors. Iron porphyrin catalysts (e.g., Fe(TPP)Cl) enable Z-isomer selectivity (dr > 10:1), while thermal 1,3-dipolar cycloadditions favor E-isomers [6] [9]. Alternative approaches include Simmons-Smith reactions with diiodomethane/zinc-copper couple, though steric hindrance from pyrazine systems often reduces yields to <50% [5] [9].
Table 1: Cyclopropanation Techniques Compared
Method | Catalyst/Reagent | Diastereoselectivity (Z:E) | Yield Range |
---|---|---|---|
Diazo decomposition | Fe(TPP)Cl | >10:1 | 65–78% |
Thermal 1,3-dipolar | None | 1:3 | 70–82% |
Simmons-Smith | Zn/Cu, CH₂I₂ | Not applicable | 40–48% |
Pyrazine assembly leverages catalytic dehydrogenative coupling of β-amino alcohols. Manganese-PNN complexes (2 mol%) with KH (3 mol%) in toluene at 150°C enable one-pot cyclization via imine intermediates, achieving 78% yield [5] [7]. Functionalization at C2 employs nucleophilic substitution: 2-(chloromethyl)pyrazine (from SOCl₂-mediated chlorination of pyrazine-2-methanol) reacts with cyclopropylamine. Regioselectivity challenges arise from N-oxide formation, mitigated by Na₂CO₃ additives (yield increase: 37%) [5] .
The acetic acid moiety is conjugated via Mitsunobu reaction or carbodiimide-mediated coupling. Using diethyl azodicarboxylate (DEAD) and PPh₃, ethanolamine couples to 2-((cyclopropylmethyl)amino)pyrazine, followed by oxidation to the carboxylic acid (overall yield: 34–42%) [5]. Peptide coupling reagents (HATU, DIC) directly link cyclopropyl-pyrazin-2-ylmethyl-amine to bromoacetic acid, though epimerization risks necessitate low-temperature (0°C) protocols [1] .
Buchwald-Hartwig amination enables C–N bond formation between pyrazine halides and cyclopropylamines. XantPhos/Pd₂(dba)₃ systems in toluene at 80°C achieve 89% yield for 2-(aminomethyl)pyrazine intermediates. Key limitations include:
Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄) catalyze cyclopropanation of vinyl pyrazines with ethyl diazoacetate, yielding 71–85% cyclopropyl-pyrazine precursors. Ru(II)-Amm-Pheox complexes in biphasic water/ether systems facilitate enantioselective intramolecular cyclopropanation (ee >90%), with catalyst reuse for ≥6 cycles [9]. Comparative studies show Ru(II) outperforms Cu(I) in functional group tolerance [6] [9].
Table 2: Catalytic Systems for Pyrazine Cyclization
Catalyst | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|
Mn(PNN)Cl₂ | 150 | 78 | 12 |
Fe₃(CO)₁₂ | 130 | 65 | 24 |
RuCl₃ | 170 | 82 | 9 |
Cyclopropanation efficiency correlates with reaction temperature control:
Solvent polarity critically influences intermediate stability:
Table 3: Solvent Impact on Reaction Outcomes
Solvent | Dielectric Constant | Yield (%) | Purity (%) |
---|---|---|---|
Toluene | 2.38 | 78 | 97 |
THF | 7.52 | 65 | 89 |
DMF | 36.7 | 42 | 76 |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6